Hexanoic acid, 2-((11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-5-yl)carbonyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2-((11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-5-yl)carbonyl)-, sodium salt is a complex organic compound with the molecular formula C20-H19-N2-O3.Na and a molecular weight of 358.40 . This compound is characterized by its unique structure, which includes a dibenzo(b,e)(1,4)diazepin core, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Hexanoic acid, 2-((11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-5-yl)carbonyl)-, sodium salt involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo(b,e)(1,4)diazepin core, followed by the introduction of the hexanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Hexanoic acid, 2-((11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-5-yl)carbonyl)-, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industrially, it might be used in the production of specialty chemicals or pharmaceuticals .
Wirkmechanismus
The mechanism of action of Hexanoic acid, 2-((11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-5-yl)carbonyl)-, sodium salt involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target’s nature. The exact pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 2-((11-oxo-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-5-yl)carbonyl)-, sodium salt can be compared with other similar compounds, such as those containing the dibenzo(b,e)(1,4)diazepin core. These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity. Similar compounds include derivatives of dibenzo(b,e)(1,4)diazepin with different substituents on the core structure .
Eigenschaften
CAS-Nummer |
32152-30-0 |
---|---|
Molekularformel |
C20H19N2NaO4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
sodium;2-(6-oxo-5H-benzo[b][1,4]benzodiazepine-11-carbonyl)hexanoate |
InChI |
InChI=1S/C20H20N2O4.Na/c1-2-3-8-14(20(25)26)19(24)22-16-11-6-4-9-13(16)18(23)21-15-10-5-7-12-17(15)22;/h4-7,9-12,14H,2-3,8H2,1H3,(H,21,23)(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
HATPKJUIWSKCJI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(C(=O)N1C2=CC=CC=C2C(=O)NC3=CC=CC=C31)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.